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Compound of Interest

Compound Name: (-)-Securinine

Cat. No.: B1181178 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of prominent methodologies for the total

synthesis of the alkaloid (-)-securinine. Securinine and its analogues have garnered significant

interest due to their wide range of biological activities, including anticancer and antimicrobial

properties, as well as their stimulating effects on the central nervous system.[1][2] The complex

tetracyclic structure of securinine presents a considerable challenge for synthetic chemists,

leading to the development of numerous innovative synthetic strategies.

This document outlines key enantioselective approaches, summarizing their quantitative data

for comparative analysis. Detailed experimental protocols for pivotal reactions are provided,

along with visualizations of the synthetic pathways to facilitate a deeper understanding of the

logical flow of each synthesis.

Featured Synthetic Methodologies
Several distinct and successful strategies for the total synthesis of (-)-securinine have been

reported. This document will focus on the following representative approaches:

Palladium-Catalyzed Enantioselective Allylation Strategy: An efficient route that establishes

the core stereochemistry early through a catalytic enantioselective transformation.[1][3]

Chiral Pool Approach from L-proline Derivatives: A strategy that leverages the inherent

chirality of readily available starting materials like trans-4-hydroxy-L-proline.[4]
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Rhodium Carbenoid-Initiated Domino Reaction: A concise approach that constructs key

structural features through a cascade of reactions initiated by a rhodium carbenoid.

Palladium-Catalyzed Enantioselective Allylation
Strategy
This methodology, developed by Busqué, de March, Figueredo, and coworkers, provides an

enantioselective route to (-)-securinine with a notable overall yield. The key steps include a

palladium-catalyzed enantioselective allylation, a vinylogous Mannich reaction, and a ring-

closing metathesis.
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Step No. Reaction
Starting
Material

Product

Reagents
and
Condition
s

Yield (%) e.e. (%)

1

Enantiosel

ective

Allylation

Glutarimide
Allylated

imide

[Pd(allyl)Cl]

2, (S)-tf-

biphampho

s,

B(OiPr)3,

Et3N, THF

90 95

2 Reduction
Allylated

imide

Hydroxy

lactam

NaBH4,

MeOH
98 -

3

Vinylogous

Mannich

Reaction

Hydroxy

lactam

Tricyclic

intermediat

e

Silyloxy

diene,

BF3·OEt2,

CH2Cl2

85 -

4

Silyl Ether

Deprotectio

n

Tricyclic

intermediat

e

Alcohol TBAF, THF 95 -

5
Boc

Protection
Alcohol

Boc-

protected

amine

Boc2O,

DMAP,

CH2Cl2

98 -

6

Ring-

Closing

Metathesis

Boc-

protected

diene

Tetracyclic

olefin

Grubbs' II

catalyst,

CH2Cl2,

reflux

92 -

7
Butenolide

Formation

Tetracyclic

olefin

(-)-

Securinine

Multiple

steps
~50 -

Overall
Total

Synthesis
Glutarimide

(-)-

Securinine
10 steps ~20 >95
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Step 1: Palladium-Catalyzed Enantioselective Allylation

To a solution of glutarimide (1.0 g, 8.84 mmol) in dry THF (40 mL) under an argon atmosphere

is added triisopropyl borate (2.25 mL, 9.72 mmol) and triethylamine (1.48 mL, 10.6 mmol). The

mixture is stirred at room temperature for 30 minutes. In a separate flask, [Pd(allyl)Cl]2 (81 mg,

0.221 mmol) and (S)-tf-biphamphos (326 mg, 0.486 mmol) are dissolved in dry THF (10 mL)

and stirred for 20 minutes. This catalyst solution is then added to the imide solution. The

reaction mixture is stirred at room temperature for 48 hours. The reaction is quenched with

saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic

layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure.

The residue is purified by flash column chromatography (hexanes/ethyl acetate) to afford the

allylated imide.

Step 3: Vinylogous Mannich Reaction

To a solution of the hydroxy lactam (500 mg, 2.99 mmol) in CH2Cl2 (30 mL) at -78 °C is added

a solution of the corresponding silyloxy diene (1.2 equiv.) in CH2Cl2. Boron trifluoride etherate

(BF3·OEt2, 0.45 mL, 3.59 mmol) is then added dropwise. The reaction mixture is stirred at -78

°C for 4 hours. The reaction is quenched with saturated aqueous NaHCO3 solution and

allowed to warm to room temperature. The layers are separated, and the aqueous layer is

extracted with CH2Cl2. The combined organic layers are dried over Na2SO4 and concentrated.

The crude product is purified by flash chromatography to yield the tricyclic intermediate.

Step 6: Ring-Closing Metathesis

A solution of the Boc-protected diene (200 mg, 0.5 mmol) in degassed CH2Cl2 (50 mL) is

heated to reflux. Grubbs' second-generation catalyst (21 mg, 0.025 mmol) is added, and the

mixture is refluxed for 4 hours. The solvent is removed under reduced pressure, and the

residue is purified by flash column chromatography to afford the tetracyclic olefin.
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Caption: Key transformations in the enantioselective synthesis of (-)-Securinine.

Chiral Pool Approach from trans-4-hydroxy-L-
proline
This strategy, reported by Thadani and coworkers, utilizes the naturally occurring chiral building

block trans-4-hydroxy-L-proline to establish the stereochemistry of the final product. The

synthesis involves 18 steps with a commendable overall yield.
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Step No. Reaction
Starting
Material

Product
Reagents
and
Conditions

Yield (%)

1-5

Functional

Group

Manipulations

trans-4-

hydroxy-L-

proline

Key Aldehyde Multiple steps ~70

6
Aldol

Condensation
Key Aldehyde

α,β-

Unsaturated

Ester

Horner-

Wadsworth-

Emmons

reagent, base

85

7
Conjugate

Addition

α,β-

Unsaturated

Ester

Piperidine

derivative

Organocuprat

e
80

8-12
Ring

Formation

Piperidine

derivative

Tricyclic

Ketone
Multiple steps ~60

13
Wittig

Reaction

Tricyclic

Ketone

Exocyclic

Olefin
Wittig reagent 90

14-18
Butenolide

Annulation

Exocyclic

Olefin
(-)-Securinine Multiple steps ~45

Overall
Total

Synthesis

trans-4-

hydroxy-L-

proline

(-)-Securinine 18 steps ~16

Experimental Protocols for Key Steps
Step 6: Aldol Condensation (Horner-Wadsworth-Emmons Reaction)

To a solution of triethyl phosphonoacetate (1.2 equiv.) in dry THF at 0 °C is added sodium

hydride (1.2 equiv., 60% dispersion in mineral oil). The mixture is stirred for 30 minutes at 0 °C.

A solution of the key aldehyde (1.0 equiv.) in THF is then added dropwise. The reaction is

allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with

water and extracted with ethyl acetate. The combined organic layers are washed with brine,

dried over MgSO4, and concentrated. The crude product is purified by column chromatography.
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Step 7: Conjugate Addition

To a suspension of CuI (1.5 equiv.) in THF at -78 °C is added a solution of the appropriate

Grignard reagent (3.0 equiv.). The mixture is stirred for 30 minutes, followed by the addition of

a solution of the α,β-unsaturated ester (1.0 equiv.) in THF. The reaction is stirred at -78 °C for 2

hours and then quenched with a saturated aqueous solution of NH4Cl. The mixture is extracted

with ether, and the combined organic layers are dried and concentrated. Purification is

achieved through flash chromatography.

Synthetic Pathway Visualization
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Caption: Synthesis of (-)-Securinine from a chiral pool starting material.

Rhodium Carbenoid-Initiated Domino Reaction
Strategy
The Wood group has reported a concise approach for the synthesis of securinine alkaloids

featuring a rhodium carbenoid-initiated O-H insertion/Claisen rearrangement/1,2-allyl migration

domino process. This strategy allows for the rapid construction of a key tricyclic intermediate.
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Step No. Reaction
Starting
Material

Product
Reagents
and
Conditions

Yield (%)

1
Diazoester

Formation

N-Boc-2-

pyrrolidinone

α-diazo-β-

ketoester

Ethyl

lithiodiazoace

tate, then Boc

protection

-

2
Domino

Reaction

α-diazo-β-

ketoester and

allylic alcohol

Tertiary

alcohol

Rh2(OAc)4,

toluene,

reflux; then

BF3·OEt2

69

3
Azide

Formation

Tertiary

alcohol
Azide NaN3, DMF -

4
Staudinger/A

za-Wittig
Azide Imine

PPh3, wet

THF
-

5-end

Cyclization

and

Elaboration

Imine (-)-Securinine Multiple steps -

Experimental Protocols for Key Steps
Step 2: Rhodium-Catalyzed Domino Reaction

To a refluxing solution of the allylic alcohol (1.2 equiv.) in toluene is added a solution of the α-

diazo-β-ketoester (1.0 equiv.) and Rh2(OAc)4 (0.1 mol%) in toluene via syringe pump over 4

hours. The mixture is refluxed for an additional hour after the addition is complete. The reaction

is cooled to room temperature, and BF3·OEt2 (1.5 equiv.) is added. The solution is stirred for

30 minutes, then quenched with saturated aqueous NaHCO3. The layers are separated, and

the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed

with brine, dried over Na2SO4, and concentrated. The product is purified by flash

chromatography.
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Caption: Workflow of the Rhodium-catalyzed domino approach to (-)-Securinine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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